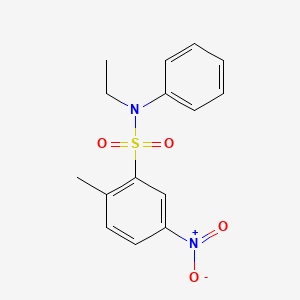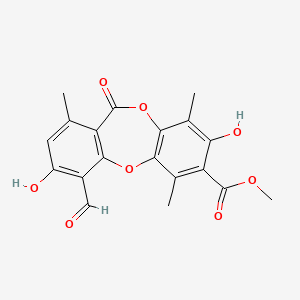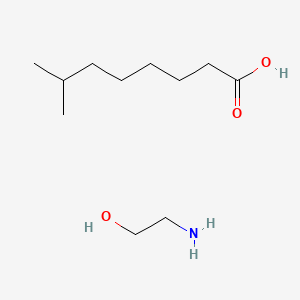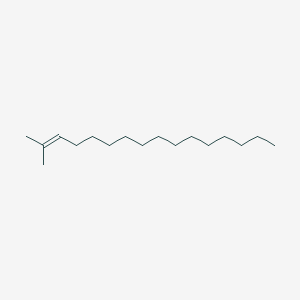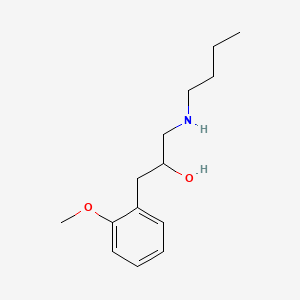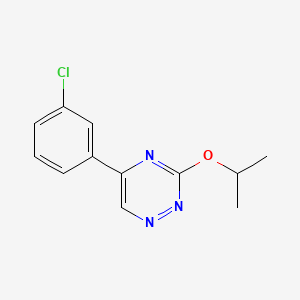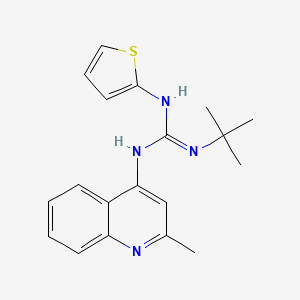
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiophene intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow synthesis, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or thiophene derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and thiophene moieties may play a role in binding to these targets, leading to specific biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures.
Quinoline derivatives: Compounds containing the quinoline moiety.
Thiophene derivatives: Compounds featuring the thiophene ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is unique due to its combination of guanidine, quinoline, and thiophene moieties. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
71079-40-8 |
|---|---|
Molecular Formula |
C19H22N4S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-thiophen-2-ylguanidine |
InChI |
InChI=1S/C19H22N4S/c1-13-12-16(14-8-5-6-9-15(14)20-13)21-18(23-19(2,3)4)22-17-10-7-11-24-17/h5-12H,1-4H3,(H2,20,21,22,23) |
InChI Key |
QACNCLWSXHUPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
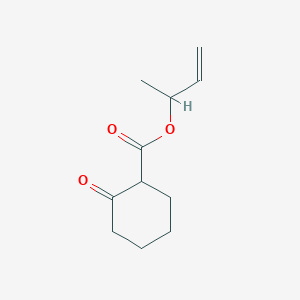
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)


